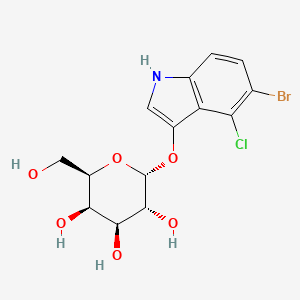

5-Bromo-4-chloro-3-indolyl α-D-galactopyranoside

Vue d'ensemble

Description

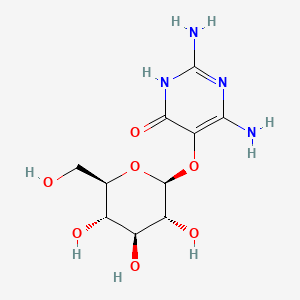

X-α-Gal: Il a été synthétisé par Jerome Horwitz et ses collaborateurs en 1964 . Ce composé est souvent utilisé en biologie moléculaire pour tester la présence de l'enzyme α-galactosidase, qui hydrolyse les α-galactosides.

Applications De Recherche Scientifique

Chemistry: : In chemistry, X-?-Gal is used as a chromogenic substrate to detect the presence of α-galactosidase. This application is particularly useful in enzyme kinetics studies and the characterization of glycosidase activity .

Biology: : In molecular biology, X-?-Gal is widely used in blue-white screening to identify recombinant bacterial colonies. The presence of α-galactosidase activity results in blue-colored colonies, indicating successful cloning events .

Medicine: : X-?-Gal is used in histochemical staining to detect α-galactosidase activity in tissue samples. This application is valuable in diagnosing certain lysosomal storage diseases where α-galactosidase activity is deficient .

Industry: : In industrial biotechnology, X-?-Gal is employed in the quality control of enzyme production processes. It helps in monitoring the activity of α-galactosidase in various fermentation and bioprocessing applications .

Mécanisme D'action

Target of Action

The primary target of X-alpha-Gal is the enzyme α-galactosidase (EC 3.2.1.22) . This enzyme is a glycoside hydrolase that catalyzes the hydrolysis of terminal, non-reducing α-D-galactose residues in α-D-galactosides .

Mode of Action

X-alpha-Gal acts as a substrate for α-galactosidase. The enzyme cleaves the glycosidic bond in X-alpha-Gal, releasing a molecule of galactose and leaving behind an indoxyl molecule . This indoxyl molecule can then dimerize and oxidize to form an intensely blue compound . This color change provides a visual indication of the presence and activity of α-galactosidase .

Biochemical Pathways

The action of X-alpha-Gal is part of the broader metabolic pathway involving the breakdown of galactosides. α-galactosidase, the enzyme that acts on X-alpha-Gal, plays a crucial role in many catabolic processes, including the cleavage of glycoproteins, glycolipids, and polysaccharides .

Result of Action

The cleavage of X-alpha-Gal by α-galactosidase results in the formation of a blue compound. This provides a visual indicator of the presence and activity of α-galactosidase. In research settings, this can be used to screen for colonies with high α-galactosidase activity .

Action Environment

The action of X-alpha-Gal is influenced by the presence of α-galactosidase, which can vary depending on the organism and its environment. For example, certain strains of yeast express α-galactosidase and can therefore metabolize X-alpha-Gal . Additionally, the pH, temperature, and other environmental factors can influence the activity of α-galactosidase and thus the action of X-alpha-Gal.

Analyse Biochimique

Biochemical Properties

5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside interacts with the enzyme β-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerizes to give an intensely blue product . The interaction between 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside and β-galactosidase is highly selective .

Cellular Effects

The presence of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside in cells can be used to detect the activity of β-galactosidase . This can influence cell function by providing a visual indicator of lacZ activity, which is often used as a reporter gene in molecular biology studies .

Molecular Mechanism

The mechanism of action of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside involves its hydrolysis by β-galactosidase . This enzyme cleaves the glycosidic bond of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside, resulting in the formation of 5-bromo-4-chloro-3-hydroxy-1H-indole . This product then dimerizes to form a blue precipitate .

Temporal Effects in Laboratory Settings

The effects of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside can be observed over time in laboratory settings. The blue precipitate formed by the action of β-galactosidase on 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside is stable and can be visually detected over background .

Metabolic Pathways

5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside is involved in the metabolic pathway of β-galactosidase . This enzyme hydrolyzes 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside, leading to the formation of 5-bromo-4-chloro-3-hydroxy-1H-indole .

Transport and Distribution

The transport and distribution of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside within cells and tissues would be dependent on the methods used for its introduction. Once inside the cell, it can interact with β-galactosidase wherever this enzyme is present .

Subcellular Localization

The subcellular localization of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside would be determined by the localization of β-galactosidase, as this is the enzyme that interacts with 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: : La synthèse de X-α-Gal implique la réaction du 5-bromo-4-chloro-3-indolyle avec l'α-D-galactopyranoside dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylformamide (DMF) et est effectuée à basse température pour garantir la stabilité du composé .

Méthodes de production industrielle: : Dans les milieux industriels, le X-α-Gal est produit en combinant le dérivé indole avec le galactose dans des réacteurs à grande échelle. La réaction est surveillée de près pour maintenir la température et le pH souhaités. Le produit final est purifié en utilisant des techniques de chromatographie pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions: : Le X-α-Gal subit principalement des réactions d'hydrolyse catalysées par l'enzyme α-galactosidase. Cette hydrolyse conduit à la formation de galactose et de 5-bromo-4-chloro-3-hydroxyindole .

Réactifs et conditions courants: : L'hydrolyse du X-α-Gal nécessite la présence d'α-galactosidase et est généralement effectuée dans une solution tamponnée à un pH neutre. La réaction peut être améliorée par l'ajout de ferricyanure de potassium et de ferrocyanure de potassium, qui aident à visualiser les produits de la réaction .

Principaux produits: : Les principaux produits de la réaction d'hydrolyse sont le galactose et le 5-bromo-4-chloro-3-hydroxyindole. Ce dernier composé se dimérise spontanément et s'oxyde pour former le 5,5'-dibromo-4,4'-dichloro-indigo, un produit bleu intense .

Applications de recherche scientifique

Chimie: : En chimie, le X-α-Gal est utilisé comme substrat chromogène pour détecter la présence d'α-galactosidase. Cette application est particulièrement utile dans les études de cinétique enzymatique et la caractérisation de l'activité glycosidase .

Biologie: : En biologie moléculaire, le X-α-Gal est largement utilisé dans le criblage bleu-blanc pour identifier les colonies bactériennes recombinantes. La présence d'une activité α-galactosidase donne des colonies bleues, indiquant des événements de clonage réussis .

Médecine: : Le X-α-Gal est utilisé dans la coloration histochimique pour détecter l'activité de l'α-galactosidase dans les échantillons de tissus. Cette application est précieuse pour diagnostiquer certaines maladies de stockage lysosomal où l'activité de l'α-galactosidase est déficiente .

Industrie: : En biotechnologie industrielle, le X-α-Gal est utilisé dans le contrôle de la qualité des processus de production enzymatique. Il aide à surveiller l'activité de l'α-galactosidase dans diverses applications de fermentation et de bioprocédés .

Mécanisme d'action

Le X-α-Gal exerce ses effets par l'hydrolyse enzymatique par l'α-galactosidase. L'enzyme clive la liaison α-glycosidique dans le X-α-Gal, libérant le galactose et le 5-bromo-4-chloro-3-hydroxyindole. Ce dernier composé se dimérise ensuite et s'oxyde pour former un produit bleu, qui sert d'indicateur visuel de l'activité enzymatique .

Comparaison Avec Des Composés Similaires

Composés similaires

Salmon-Gal: (6-Chloro-3-indolyl-β-D-galactopyranoside): Produit un produit rouge-rose après hydrolyse par la β-galactosidase.

Magenta-Gal: (5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside): Produit un produit magenta après hydrolyse.

Unicité: : Le X-α-Gal est unique par sa spécificité pour l'α-galactosidase, ce qui en fait un outil précieux pour détecter l'activité de cette enzyme dans diverses applications biologiques et industrielles. Sa capacité à produire un produit bleu distinct après hydrolyse permet une visualisation et une quantification faciles de l'activité enzymatique .

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIFSICVWOWJMJ-YGEXGZRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside (X-alpha-Gal) in the context of the provided research papers?

A1: X-alpha-Gal is primarily used as an indicator in yeast two-hybrid (Y2H) systems. This technique investigates protein-protein interactions. When a specific interaction occurs between proteins expressed in yeast cells, a reporter gene, often lacZ, is activated. This activation leads to the breakdown of X-alpha-Gal, producing a blue-colored colony. [, , , , , , , , , , , , , , , , , , , ]

Q2: How does X-alpha-Gal work as an indicator in Y2H systems?

A2: X-alpha-Gal is a substrate for the enzyme beta-galactosidase, encoded by the lacZ gene. In Y2H, if the proteins of interest interact, they bring together transcription factors that activate the lacZ gene. The expressed beta-galactosidase then cleaves X-alpha-Gal, yielding a blue indoxyl derivative that spontaneously dimerizes to form the visible blue pigment. [, , , , , , , , , , , , , , , , , , , ]

Q3: Can you provide examples from the research papers where X-alpha-Gal was used to identify protein-protein interactions?

A3: Certainly. Several studies utilized X-alpha-Gal in Y2H screening. For example, researchers used it to identify proteins interacting with the hepatitis C virus F protein in hepatocytes [], and to screen for augmenter of liver regeneration-binding proteins []. It was also instrumental in studying interactions between secreted GRA proteins and host cell proteins in Toxoplasma gondii parasitism [].

Q4: Beyond its use in Y2H, are there other applications of X-alpha-Gal mentioned in the provided research?

A4: While the provided papers primarily focus on its role in Y2H systems, X-alpha-Gal is a versatile compound. One paper mentions its use in differentiating ale/lager yeast strains, highlighting its broader applicability in microbiology and genetics research. []

Q5: What are the potential advantages of using X-alpha-Gal in Y2H systems?

A5: X-alpha-Gal offers a simple and visual method for identifying positive interactions. The blue coloration provides a clear distinction between interacting and non-interacting protein pairs. Additionally, its use in conjunction with selective growth media allows for efficient screening of large cDNA libraries. [, , , , , , , , , , , , , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methyl-3-[(e)-phenyldiazenyl]-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B1682201.png)

![Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate](/img/structure/B1682211.png)